N-(4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
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Overview
Description
N-(4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their significant biological activities and are widely used in pharmaceuticals and agrochemicals . The fusion of different heterocyclic systems in this compound provides it with unique properties that make it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-(4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-fluoroaniline with 3-methyl-1,2,4-triazolo[4,3-b]pyridazine in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture in a solvent such as ethanol or acetonitrile . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the final product.
Chemical Reactions Analysis
N-(4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antiviral, and antifungal properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly as an anticancer agent.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application being studied .
Comparison with Similar Compounds
N-(4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
- N-(4-chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
- N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect the compound’s properties and biological activities .
Properties
Molecular Formula |
C18H19FN6O |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19FN6O/c1-12-21-22-16-6-7-17(23-25(12)16)24-10-8-13(9-11-24)18(26)20-15-4-2-14(19)3-5-15/h2-7,13H,8-11H2,1H3,(H,20,26) |
InChI Key |
HPGSODBUONMJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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